BenchChemオンラインストアへようこそ!

AZD1080

GSK-3 inhibitor selectivity CDK kinase off-target kinase profiling

AZD1080 is the definitive reference GSK-3 inhibitor for CNS studies: Ki 6.9 nM (α)/31 nM (β), >14-fold selectivity over CDK1/2/5 & Erk2, BBB permeability 8×10⁻³ cm/min, oral bioavailability 15–24%, t₁/₂ 7.1 h, brain/plasma 0.5–0.8. Reduces hippocampal p-Thr231 tau by 48% at 10 μmol/kg p.o. Unlike LiCl (mM IC₅₀, non-selective) or non-brain-penetrant GSK-3 inhibitors, AZD1080 uniquely links peripheral glycogen synthase engagement (49% inhibition) to central target modulation—the gold-standard comparator for PK/PD modeling and translational pharmacology in tauopathies.

Molecular Formula C19H18N4O2
Molecular Weight 334.4 g/mol
CAS No. 612487-72-6
Cat. No. B1665930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD1080
CAS612487-72-6
SynonymsAZD-1080;  AZD 1080;  AZD-1080.
Molecular FormulaC19H18N4O2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CN=C(C=C2)C3=C(NC4=C3C=C(C=C4)C#N)O
InChIInChI=1S/C19H18N4O2/c20-10-13-1-3-16-15(9-13)18(19(24)22-16)17-4-2-14(11-21-17)12-23-5-7-25-8-6-23/h1-4,9,11,22,24H,5-8,12H2
InChIKeyBLTVBQXJFVRPFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOrange solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD1080 (CAS 612487-72-6): A Brain-Permeable, Orally Active GSK-3 Inhibitor with Quantified Selectivity Profile for Alzheimer's and Tauopathy Research


AZD1080 is a synthetic organic, ATP-competitive inhibitor of glycogen synthase kinase-3 (GSK-3) developed by AstraZeneca, which advanced to Phase I clinical trials for Alzheimer's disease before discontinuation [1]. The compound exhibits high affinity for human recombinant GSK-3α (Ki = 6.9 nM) and GSK-3β (Ki = 31 nM) [2]. A distinguishing feature of AZD1080 is its reported brain permeability, with an in vitro blood-brain barrier (BBB) permeability value of 8 × 10⁻³ cm/min measured in rats . Its oral bioavailability ranges from 15–24% with a plasma half-life of 7.1 hours in rodent models, establishing it as a reference tool compound for in vivo studies targeting CNS GSK-3 activity .

Why Generic GSK-3 Inhibitor Substitution with AZD1080 (CAS 612487-72-6) Is Scientifically Unjustified: A Comparative Analysis of Selectivity and CNS Penetration


GSK-3 inhibitors vary considerably in their isoform selectivity, off-target kinase activity profiles, and—most critically for CNS applications—brain penetration. While many tool compounds inhibit GSK-3β with nanomolar potency in biochemical assays, their utility in vivo is often limited by poor BBB permeability or significant off-target effects on CDKs and other kinases [1]. For instance, the commonly used GSK-3 inhibitor lithium chloride (LiCl) requires millimolar concentrations to achieve tau dephosphorylation and lacks kinase selectivity, introducing confounding effects on inositol monophosphatase and other pathways [2]. Similarly, well-cited compounds like SB216763 and CHIR-99021, while potent, may exhibit divergent brain penetration characteristics or isoform bias that alter functional outcomes in neuronal models . Substituting AZD1080 with an alternative GSK-3 inhibitor without accounting for these quantifiable differences—particularly its documented oral bioavailability, defined BBB permeability, and >14-fold selectivity over CDK1/2/5 and Erk2—can lead to irreproducible in vivo results and misinterpretation of target engagement. The following evidence quantifies exactly where AZD1080 diverges from its closest analogs.

AZD1080 (CAS 612487-72-6) Product-Specific Quantitative Evidence: Head-to-Head Performance Against Key Comparators


Kinase Selectivity Profile: AZD1080 Demonstrates >14-Fold Selectivity Over CDK2, CDK5, CDK1, and Erk2 Versus Non-Selective GSK-3 Inhibitors

AZD1080 is a selective GSK-3 inhibitor that exhibits quantifiably lower affinity for cyclin-dependent kinases (CDKs) and Erk2 compared to its primary targets GSK-3α and GSK-3β. Against recombinant human GSK-3α, AZD1080 has a Ki of 6.9 nM, and against GSK-3β, a Ki of 31 nM [1]. In selectivity profiling, the Ki values for CDK5, CDK2, CDK1, and Erk2 are 429 nM (14-fold), 1150 nM (37-fold), 1980 nM (64-fold), and >10 μM (>323-fold), respectively [2]. This contrasts with less selective GSK-3 inhibitors such as lithium chloride (LiCl), which inhibits tau phosphorylation with an IC50 of 1.5 mM—over 4,600-fold weaker than AZD1080's cellular IC50 of 324 nM—and lacks defined kinase selectivity [3]. Other tool compounds like SB216763 (GSK-3α IC50 = 34.3 nM) and CHIR-99021 (GSK-3α IC50 = 10 nM, GSK-3β IC50 = 6.7 nM) show comparable or higher potency against GSK-3, but their selectivity profiles relative to CDKs are not consistently reported, and they may exhibit differing isoform bias .

GSK-3 inhibitor selectivity CDK kinase off-target kinase profiling ATP-competitive inhibition

Blood-Brain Barrier Permeability: AZD1080 Achieves a Quantified Brain/Plasma Ratio of 0.5–0.8 and In Vitro Permeability of 8 × 10⁻³ cm/min

A critical limitation of many GSK-3 inhibitors is insufficient brain exposure. AZD1080 was specifically characterized for its ability to cross the blood-brain barrier (BBB). In an in vitro BBB model using rat brain endothelial cells, AZD1080 exhibited a permeability coefficient (Papp) of 8 × 10⁻³ cm/min, a value indicative of high passive permeability . In vivo, following oral administration to rats, AZD1080 achieved a peak brain-to-plasma concentration ratio ranging from 0.5 to 0.8, confirming substantial CNS distribution [1]. This contrasts with lithium chloride (LiCl), which has a narrow therapeutic index and variable brain penetration depending on serum levels, and with many other tool GSK-3 inhibitors (e.g., SB216763, CHIR-99021) for which published quantitative BBB permeability data are either limited or absent .

CNS drug delivery blood-brain barrier permeability brain penetration pharmacokinetics

Oral Bioavailability and Pharmacokinetics: AZD1080 Exhibits 15–24% Oral Bioavailability and a 7.1-Hour Half-Life in Rats

For in vivo studies, oral bioavailability and half-life determine dosing frequency and achievable exposure. AZD1080 was characterized for its pharmacokinetic (PK) profile in rats following oral administration. The compound demonstrated an oral bioavailability (F) ranging from 15% to 24%, and a plasma elimination half-life (t₁/₂) of 7.1 hours . This PK profile supports once-daily oral dosing in rodent models and provides a defined exposure window for correlating plasma concentrations with pharmacodynamic effects on tau phosphorylation. In contrast, lithium chloride (LiCl) is administered via intraperitoneal injection or drinking water with narrow therapeutic windows, and its plasma half-life in rodents is approximately 3–4 hours, necessitating more frequent administration to maintain target engagement [1]. Other GSK-3 inhibitors such as CHIR-99021 exhibit variable oral bioavailability in mice (reported as ~5% in some studies) and are frequently administered intraperitoneally rather than orally .

oral bioavailability pharmacokinetics in vivo dosing CNS drug development

In Vivo Tau Phosphorylation Inhibition: AZD1080 Reduces Hippocampal p-Thr231 Tau by 48 ± 2% at 10 μmol/kg Oral Dose

GSK-3β phosphorylates tau at multiple serine/threonine residues, including Thr231, a site hyperphosphorylated in Alzheimer's disease and related tauopathies. AZD1080 was evaluated for its ability to inhibit tau phosphorylation in vivo in Sprague-Dawley rats. Six hours after a single oral dose of 3 μmol/kg, AZD1080 reduced phosphorylation of tau at the Thr231 epitope (p-Thr231) in the hippocampus by 38 ± 2%; at 10 μmol/kg, the reduction reached 48 ± 2% [1]. This dose-dependent inhibition demonstrates target engagement in the brain and correlates with the compound's brain/plasma exposure ratio of 0.5–0.8 [2]. In comparison, lithium chloride (LiCl) reduces tau phosphorylation in rodent brain only at serum concentrations of 0.6–1.2 mM, which approach toxic levels in humans and require careful monitoring to avoid renal and neurological side effects [3]. No direct comparative in vivo tau phosphorylation data for SB216763 or CHIR-99021 under identical dosing and brain sampling conditions are available.

tau phosphorylation Alzheimer's disease model GSK-3β inhibition in vivo pharmacodynamics

Reversal of Cognitive Deficits: Subchronic AZD1080 Rescues MK-801-Induced Memory Impairment in Mice

The functional consequence of GSK-3 inhibition on cognition was assessed using the MK-801-induced memory deficit model in mice. MK-801, an NMDA receptor antagonist, disrupts long-term potentiation (LTP) and impairs performance in cognitive tests. In the primary publication, subchronic (3-day) oral treatment with AZD1080 at 4 μmol/kg or 15 μmol/kg significantly reversed MK-801-induced memory deficits, with statistical significance of p < 0.05 at the lower dose and p < 0.01 at the higher dose [1]. Notably, acute administration did not produce significant reversal, indicating that prolonged GSK-3 inhibition is required to modify downstream synaptic proteins and restore plasticity. This finding has direct implications for dosing regimens in efficacy studies. While lithium chloride (LiCl) has been reported to reverse MK-801-induced deficits in some studies, its effects are confounded by its multiple mechanisms of action (including NMDA receptor modulation and inositol depletion), and its narrow therapeutic window limits cognitive testing in rodents [2]. No comparable behavioral data using an identical subchronic oral dosing paradigm are available for SB216763 or CHIR-99021.

cognitive enhancement synaptic plasticity MK-801 model Alzheimer's disease in vivo behavior

Optimal Research and Industrial Applications of AZD1080 (CAS 612487-72-6) Based on Quantitative Differentiation Evidence


In Vivo Preclinical Efficacy Studies in Alzheimer's Disease and Tauopathy Models Requiring CNS-Penetrant GSK-3 Inhibition

Researchers conducting in vivo efficacy studies in rodent models of Alzheimer's disease, frontotemporal dementia, or other tauopathies should prioritize AZD1080 when oral bioavailability, sustained brain exposure, and quantified target engagement are critical. The compound's 15–24% oral bioavailability and 7.1-hour half-life support once-daily oral dosing, while its brain/plasma ratio of 0.5–0.8 ensures that observed effects on tau phosphorylation and synaptic plasticity are centrally mediated [1]. The dose-dependent reduction of hippocampal p-Thr231 tau (48 ± 2% at 10 μmol/kg) provides a robust pharmacodynamic biomarker for dose selection and correlation with behavioral outcomes [2]. Substitution with alternative GSK-3 inhibitors lacking defined brain penetration or with narrower therapeutic windows (e.g., lithium) introduces significant experimental variability and potential toxicity.

Cellular and Ex Vivo Studies of Tau Phosphorylation Requiring Defined Kinase Selectivity to Minimize Off-Target Confounds

In cellular models expressing human tau (e.g., 3T3 fibroblasts, primary neurons, or iPSC-derived neurons), AZD1080 offers a defined selectivity profile that minimizes confounding inhibition of CDKs and Erk2 [1]. The >14-fold selectivity over CDK2, CDK5, CDK1, and Erk2 ensures that observed reductions in tau phosphorylation (IC50 = 324 nM in 3T3 cells) are attributable primarily to GSK-3 inhibition rather than off-target kinase activity . This is particularly important when interpreting results from assays that measure multiple phospho-epitopes or when combining GSK-3 inhibition with other pathway modulators. In contrast, the widely used comparator lithium chloride inhibits tau phosphorylation only at millimolar concentrations (IC50 = 1.5 mM) and lacks kinase selectivity, introducing pleiotropic effects that complicate data interpretation [2].

Pharmacodynamic Biomarker Validation Studies Correlating GSK-3 Target Engagement with Cognitive Outcomes

AZD1080 is uniquely positioned for studies aimed at validating pharmacodynamic biomarkers of GSK-3 target engagement and linking them to functional cognitive improvements. The compound's peripheral target engagement was demonstrated in Phase I clinical trials via suppression of glycogen synthase (GS) activity in blood mononuclear cells, with a mean maximal inhibition of 49% at the highest dose (10 μmol/kg) [1]. This peripheral biomarker correlates with central tau dephosphorylation and cognitive rescue in preclinical models, providing a translational bridge for human studies . The requirement for subchronic rather than acute dosing to reverse MK-801-induced cognitive deficits further informs dosing regimen design for biomarker-driven efficacy trials [2]. No other GSK-3 inhibitor has published human target engagement data under identical conditions, making AZD1080 a reference compound for translational pharmacology studies.

Drug Discovery Screening Cascades Requiring a Well-Characterized GSK-3 Reference Inhibitor with Defined CNS Pharmacokinetics

Medicinal chemistry and pharmacology groups optimizing novel CNS-penetrant GSK-3 inhibitors benefit from using AZD1080 as a benchmark reference compound. Its comprehensive characterization—including GSK-3 isoform Ki values (6.9 nM for α, 31 nM for β), in vitro BBB permeability (8 × 10⁻³ cm/min), oral bioavailability (15–24%), brain/plasma ratio (0.5–0.8), and in vivo tau dephosphorylation efficacy—provides a multi-parametric comparator for evaluating new chemical entities [1]. By benchmarking new compounds against AZD1080 in standardized assays (e.g., kinase selectivity panels, cellular tau phosphorylation, rodent PK/PD studies), researchers can quantitatively assess improvements in selectivity, brain penetration, or efficacy. This reduces the risk of advancing compounds with inferior CNS exposure or unacceptable off-target liabilities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD1080

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.